molecular formula C14H17N3 B2567577 3-(1-phenyl-1H-pyrazol-5-yl)piperidine CAS No. 1311314-81-4

3-(1-phenyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B2567577
CAS No.: 1311314-81-4
M. Wt: 227.311
InChI Key: IUYGSIPVDQCHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Phenyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring bonded to a phenyl-substituted pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and analgesic activities. The unique structure of this compound allows for diverse chemical reactivity and biological interactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment to Piperidine: The synthesized pyrazole is then reacted with piperidine. This can be achieved through nucleophilic substitution reactions where the pyrazole is halogenated (e.g., brominated) and then reacted with piperidine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The phenyl ring in the compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenylpyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenylpyrazole derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions due to its nitrogen-containing heterocycle.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential anti-inflammatory, analgesic, and antimicrobial properties.

    Drug Development: Serves as a scaffold for designing new therapeutic agents targeting various biological pathways.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: Explored for use in the synthesis of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring may enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

    1-Phenyl-3-(piperidin-1-yl)pyrazole: Similar structure but with different substitution patterns.

    3-(1-Phenyl-1H-pyrazol-3-yl)piperidine: Positional isomer with the pyrazole ring attached at a different position on the piperidine ring.

Uniqueness: 3-(1-phenyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the phenyl group on the pyrazole ring and the attachment to the piperidine ring confer distinct properties that differentiate it from its isomers and analogs.

Properties

IUPAC Name

3-(2-phenylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h1-3,6-8,10,12,15H,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYGSIPVDQCHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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